molecular formula C19H22O5 B1224027 BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE

BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE

Cat. No.: B1224027
M. Wt: 330.4 g/mol
InChI Key: QCSMTHWMEKZWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl)oxy]acetic acid butyl ester is a chemical compound belonging to the class of coumarins . Coumarins are a group of aromatic organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl)oxy]acetic acid butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the core structure, 7-methyl-4-oxo-2,3-dihydro-1H-cyclopentabenzopyran.

    Esterification: The core structure is then reacted with acetic acid to form the acetic acid derivative.

    Ester Formation: Finally, the acetic acid derivative is esterified with butanol under acidic conditions to yield the butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl)oxy]acetic acid butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various esters or amides.

Scientific Research Applications

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl)oxy]acetic acid butyl ester has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl)oxy]acetic acid butyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    7-hydroxycoumarin: A hydroxylated derivative with different biological activities.

    4-methylumbelliferone: A methylated coumarin with distinct properties.

Uniqueness

2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopentacbenzopyran-9-yl)oxy]acetic acid butyl ester is unique due to its specific ester group and the presence of the cyclopentacbenzopyran core, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

butyl 2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetate

InChI

InChI=1S/C19H22O5/c1-3-4-8-22-17(20)11-23-15-9-12(2)10-16-18(15)13-6-5-7-14(13)19(21)24-16/h9-10H,3-8,11H2,1-2H3

InChI Key

QCSMTHWMEKZWDK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC(=CC2=C1C3=C(CCC3)C(=O)O2)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE
Reactant of Route 2
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BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE
Reactant of Route 3
Reactant of Route 3
BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE
Reactant of Route 4
Reactant of Route 4
BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE
Reactant of Route 5
Reactant of Route 5
BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE
Reactant of Route 6
Reactant of Route 6
BUTYL 2-({7-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-9-YL}OXY)ACETATE

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